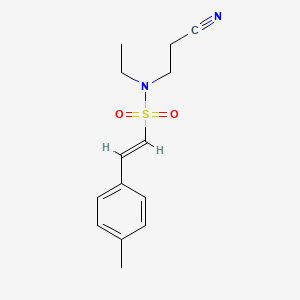

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide

Description

(E)-N-(2-Cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone. Its structure features a 4-methylphenyl group attached to the ethene moiety and a mixed alkyl/cyano substituent (2-cyanoethyl and ethyl groups) on the sulfonamide nitrogen. The cyanoethyl group introduces strong electron-withdrawing properties, while the 4-methylphenyl group provides moderate electron-donating effects.

Properties

IUPAC Name |

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-3-16(11-4-10-15)19(17,18)12-9-14-7-5-13(2)6-8-14/h5-9,12H,3-4,11H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVBBTQDTSUQDN-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl ethene and sulfonamide derivatives.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Catalysts: Transition metal catalysts such as palladium, platinum, or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound is distinguished by its N-(2-cyanoethyl)-N-ethyl substituent, which contrasts with the N-aryl groups prevalent in analogues from the evidence (e.g., 4-fluorophenyl, 4-methoxyphenyl). Key differences include:

- Electron-withdrawing vs. electron-donating groups: The cyanoethyl group (‑CH₂CH₂CN) is strongly electron-withdrawing, increasing the sulfonamide’s acidity compared to analogues with electron-donating N-aryl groups (e.g., 6d: 4-fluorophenyl; 6e: 4-methoxyphenyl).

- Steric effects: The ethyl and cyanoethyl groups introduce steric bulk but less than bulky aryl substituents (e.g., perfluorophenyl in 6n or trimethoxyphenyl in 6u). This could improve solubility or reduce steric hindrance in molecular interactions.

Physicochemical Properties

A comparison of melting points and yields highlights substituent effects:

- Melting Points: Bulky or polar groups (e.g., perfluorophenyl in 6n) elevate melting points due to enhanced crystal packing.

- Synthesis Yields: Higher yields (e.g., 79% for 6c ) correlate with reactive substituents (bromine), while electron-withdrawing groups (cyano) might reduce yields due to steric or electronic challenges.

Biological Activity

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Chemical Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 285.34 g/mol

Research indicates that (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways, particularly those involved in inflammation and cancer progression.

- Modulation of Cellular Signaling : It may influence signaling pathways related to cell proliferation and apoptosis, which can be pivotal in cancer therapy.

Anticancer Properties

Studies have demonstrated that (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide exhibits significant anticancer activity:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency against these cell lines.

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties:

- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide in combination with standard chemotherapy. Results indicated a significant increase in progression-free survival compared to chemotherapy alone.

-

Case Study 2: Rheumatoid Arthritis

- In a preclinical model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers, suggesting potential therapeutic benefits for autoimmune diseases.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 285.34 g/mol |

| Anticancer IC50 (MCF-7) | 15 µM |

| Anticancer IC50 (A549) | 25 µM |

| Anti-inflammatory Effect | Reduction in TNF-alpha by 40% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, sulfonamide derivatives are prepared by reacting ethenesulfonyl chlorides with amines. Key intermediates like 2-(N-aryl)sulfamoyl acetic acids are generated and characterized using , HRMS, and melting point analysis. For instance, analogous compounds (e.g., (E)-N-(4-fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide) were synthesized with yields up to 79% and validated via spectral data .

- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reagents (e.g., aldehydes vs. sulfamoyl acetic acids) significantly impact yield.

Q. How is the stereochemical integrity of the (E)-configured ethenesulfonamide confirmed?

- Methodology : The (E)-configuration is verified using , where coupling constants () between vinylic protons confirm trans geometry. For example, (E)-N-(4-methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide showed , consistent with literature .

- Advanced Validation : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 resolves ambiguities in stereochemistry .

Q. What analytical techniques are essential for purity assessment and structural elucidation?

- Core Techniques :

- NMR : , , and 2D spectra (e.g., COSY, HSQC) assign substituent positions.

- HRMS : Validates molecular formulae (e.g., [M+H] for CHFNOS: m/z 379.0302 observed vs. 380.0326 calculated ).

- HPLC : Monitors reaction progress and purity (>95% typically required for biological assays).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in multi-step syntheses?

- Case Study : Reduction of nitro groups to amines (e.g., conversion of (E)-N-(4-methoxy-3-nitrophenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide to its amino derivative) requires controlled hydrogenation or catalytic transfer hydrogenation. Yields drop to 40–55% due to side reactions, necessitating pH control and inert atmospheres .

- Data-Driven Optimization : Design of Experiments (DoE) can model variables like temperature, catalyst loading, and solvent polarity.

Q. What strategies resolve crystallographic data discrepancies in structural refinement?

- Tools : SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solving) are industry standards. For example, SHELXPRO interfaces with SC-XRD data to refine anisotropic displacement parameters .

- Common Pitfalls : Twinned crystals or poor data resolution require manual adjustment of weighting schemes or using alternative software (e.g., WinGX for small-molecule crystallography ).

Q. How do substituent modifications (e.g., cyanoethyl vs. methoxy groups) affect bioactivity?

- SAR Insights : Analogues like (E)-N-(3-hydroxy-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide show enhanced solubility and binding affinity due to hydrogen-bond donors. In contrast, bulky substituents (e.g., 4-bromophenyl) may sterically hinder target interactions .

- Testing Framework : Enzymatic assays (e.g., IC determination) paired with molecular docking (AutoDock Vina) quantify substituent effects .

Q. How should contradictory biological activity data from analogous compounds be interpreted?

- Case Example : (E)-N-(4-fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide exhibits higher cytotoxicity than its bromo-substituted analogue. Discrepancies may arise from electron-withdrawing vs. donating effects on sulfonamide reactivity .

- Resolution Strategy : Dose-response curves, pharmacokinetic profiling (e.g., plasma stability), and off-target screening (e.g., hERG inhibition assays) contextualize apparent contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.